molecular formula C22H28O6 B12322741 (2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-3-furanmethanol; (+)-Lariciresinol dimethyl ether

(2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-3-furanmethanol; (+)-Lariciresinol dimethyl ether

Cat. No.: B12322741
M. Wt: 388.5 g/mol
InChI Key: AYWPHVUFQNWITL-UHFFFAOYSA-N
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Description

(2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-3-furanmethanol, also known as (+)-Lariciresinol dimethyl ether, is a lignan compound found in various plants. Lignans are a group of chemical compounds known for their antioxidant properties and potential health benefits. (+)-Lariciresinol dimethyl ether is particularly noted for its presence in flaxseeds, sesame seeds, and other plant sources.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Lariciresinol dimethyl ether typically involves several steps, starting from simpler organic compounds. One common synthetic route includes the following steps:

    Formation of the furan ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.

    Introduction of the dimethoxyphenyl groups: This is achieved through a series of substitution reactions, where the dimethoxyphenyl groups are introduced to the furan ring.

    Reduction and methylation: The final steps involve the reduction of intermediate compounds and the methylation of hydroxyl groups to form the dimethyl ether.

Industrial Production Methods

Industrial production of (+)-Lariciresinol dimethyl ether may involve similar synthetic routes but on a larger scale. The process typically includes:

    Bulk synthesis of precursors: Large-scale production of the starting materials.

    Catalytic reactions: Use of catalysts to improve the efficiency and yield of the reactions.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(+)-Lariciresinol dimethyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding quinone or other oxidized forms.

    Reduction: Reduction reactions can lead to the formation of different hydroxylated derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products

Scientific Research Applications

(+)-Lariciresinol dimethyl ether has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex lignan compounds.

    Biology: Studies have shown its potential antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.

    Medicine: Research is ongoing into its potential health benefits, including its role in reducing the risk of certain cancers and cardiovascular diseases.

    Industry: The compound is used in the production of various pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of (+)-Lariciresinol dimethyl ether involves its interaction with various molecular targets and pathways:

    Antioxidant activity: The compound scavenges free radicals, reducing oxidative stress in cells.

    Anti-inflammatory effects: It inhibits the production of pro-inflammatory cytokines and enzymes.

    Molecular targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation pathways.

Comparison with Similar Compounds

(+)-Lariciresinol dimethyl ether can be compared with other lignan compounds such as:

    Secoisolariciresinol diglucoside (SDG): Found in flaxseeds, SDG is another lignan with similar antioxidant properties.

    Matairesinol: Present in various plant sources, matairesinol has been studied for its potential health benefits.

    Pinoresinol: This lignan is found in olive oil and has been associated with cardiovascular health benefits.

Uniqueness

What sets (+)-Lariciresinol dimethyl ether apart from these similar compounds is its specific chemical structure, which imparts unique antioxidant and anti-inflammatory properties. Its presence in various plant sources and its potential health benefits make it a compound of significant interest in scientific research.

Properties

IUPAC Name

[2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-24-18-7-5-14(10-20(18)26-3)9-16-13-28-22(17(16)12-23)15-6-8-19(25-2)21(11-15)27-4/h5-8,10-11,16-17,22-23H,9,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWPHVUFQNWITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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